molecular formula C8H15ClN4O5 B1222690 5,6-Dihydro-5-azacytidine hydrochloride CAS No. 62402-31-7

5,6-Dihydro-5-azacytidine hydrochloride

Cat. No. B1222690
CAS RN: 62402-31-7
M. Wt: 282.68 g/mol
InChI Key: MRFRLYAOBSTHHU-MVNLRXSJSA-N
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Description

5,6-Dihydro-5-azacytidine hydrochloride, also known as NSC 26480, is a nucleoside analog . It is an analog of 5-Azacytidine and is known to inhibit DNA methylation, showing antitumor effects .


Synthesis Analysis

The synthesis of 5,6-Dihydro-5-azacytidine has been reported to exhibit antitumor activity for murine leukemia systems L1210 and P388 when administered as an injectable . The antitumor activity is comparable to the parent compound, 5-Azacytidine .


Molecular Structure Analysis

The molecular formula of 5,6-Dihydro-5-azacytidine hydrochloride is C8H14N4O5.ClH . The molecular weight is 282.682 . The molecular structure of the parent compound, 5,6-Dihydro-5-azacytidine, is C8H14N4O5 with a molecular weight of 246.22 .


Chemical Reactions Analysis

5,6-Dihydro-5-azacytidine is an amine and an alcohol. Amines are chemical bases that neutralize acids to form salts plus water. These acid-base reactions are exothermic . It is water-soluble, and solutions in water are stable for less than 2 hours .


Physical And Chemical Properties Analysis

5,6-Dihydro-5-azacytidine is a white powder . It is water-soluble, and solutions in water are stable for less than 2 hours . It should be protected from exposure to light and stored in a refrigerator .

Scientific Research Applications

Cytostatic Activity and Mechanism

5,6-Dihydro-5-azacytidine hydrochloride exhibits notable cytostatic activity. Studies have shown its effectiveness against mouse leukemic L1210 cells in culture, although higher concentrations are needed compared to its parent drug, 5-azacytidine (Voytek et al., 1977). Furthermore, the addition of nucleosides like cytidine or uridine can impact the drug's cytostatic action. The compound is also involved in phosphorylation and deamination processes, with a different affinity for cytidine deaminase compared to 5-azacytidine.

Impact on Fetal Hemoglobin Gene Activation

5,6-Dihydro-5-azacytidine has been found to induce fetal hemoglobin synthesis, as observed in a Phase II study focused on bronchogenic carcinoma (Carr et al., 1987). This induction of fetal hemoglobin occurred without significant anemia, highlighting a distinct biological activity of the compound.

Chemotherapy Research

5,6-Dihydro-5-azacytidine hydrochloride is explored for its potential in chemotherapy. Research has delved into its antineoplastic activity and its role in inhibiting DNA methylation and altering gene expression (Krečmerová & Otmar, 2012). This includes its application in various cancer types and potential in modulating gene activity, especially in the context of epigenetic effects.

Effects on Nuclear RNA

5,6-Dihydro-5-azacytidine has been shown to affect the synthesis and methylation of low molecular weight nuclear RNA in L1210 cells, with potential implications for its mechanism of action in cancer therapy (Glazer & Hartman, 1980).

Pharmacokinetic Studies

Pharmacokinetic studies of 5,6-Dihydro-5-azacytidine have provided insights into its administration and associated toxicities, especially in cancer treatment. It was found that the compound, when administered via prolonged i.v. infusion, avoids acute toxicities associated with bolus administration of 5-azacytidine (Curt et al., 1985).

Safety And Hazards

5,6-Dihydro-5-azacytidine is probably combustible . If you spill this chemical, you should dampen the solid spill material with water, then transfer the dampened material to a suitable container . It is recommended to wear a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge when handling this chemical .

Future Directions

Modulating the epigenome has long been considered a potential opportunity for therapeutic intervention in numerous disease areas with several approved therapies marketed, primarily for cancer . Novel therapeutic modalities leveraging epigenetics and epigenomics with increased precision are well positioned to advance the field and treat patients across disease areas in the coming years .

properties

IUPAC Name

6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O5.ClH/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6;/h3-6,13-15H,1-2H2,(H3,9,10,11,16);1H/t3-,4-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFRLYAOBSTHHU-MVNLRXSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N=C(NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62488-57-7 (Parent)
Record name Dihydro-5-azacytidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062402317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Borate buffer > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol 1 - 3 (mg/mL), McOH 5 - 10 (mg/mL), CHCl < 1 (mg/mL)
Record name DIHYDRO -5- AZACYTIDINE HYDROCHLORIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/264880%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

5,6-Dihydro-5-azacytidine hydrochloride

CAS RN

62402-31-7
Record name Dihydro-5-azacytidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062402317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-DIHYDRO-5-AZACYTIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA5S1BS78J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
P Voytek, JA Beisler, MM Abbasi… - Cancer Research, 1977 - AACR
5,6-Dihydro-5-azacytidine hydrochloride, a chemically stable, soluble analog of 5-azacytidine, has cytostatic activity against mouse leukemic L1210 cells grown in culture, but …
Number of citations: 38 aacrjournals.org
ET Creagan, DJ Schaid, LC Hartmann… - American journal of …, 1993 - europepmc.org
Forty patients with measurable disseminated malignant melanoma and no prior chemotherapy received monthly DHAC, 5 g/m2/24 h, as a continuous infusion. Among 26" good risk …
Number of citations: 21 europepmc.org
JA Beisler, MM Abbasi, JA Kelley… - Journal of Medicinal …, 1977 - ACS Publications
Full clinical utility of the antileukemic drug, 5-azacytidine (1), is hampered byits facile hydrolysis in aqueous formulations. The present study sought to improve the stability of the parent …
Number of citations: 57 pubs.acs.org
L Malspeis, H Cheng, AE Staubus - Investigational New Drugs, 1983 - Springer
An HPLC analytical method was applied to the determination of plasma concentrations of 5,6-dihydro-5-azacytidine (NSC 264880, DHAC) in two foxhounds after a rapid intravenous …
Number of citations: 2 link.springer.com
MM Abbasi, MT El‐Wassimi, FH Osman… - Journal für Praktische …, 1987 - Wiley Online Library
Reaction of 5,6‐dihydro‐5‐azacytidine hydrochloride 1 with 2‐acetoxy‐isobutyryl chloride produced 5′‐O‐(2,5,5‐trimethyl‐1,3‐dioxolan‐4‐on‐2‐yl)‐3′‐O‐acetyl‐5,6‐dihydro‐2,2′‐…
Number of citations: 1 onlinelibrary.wiley.com
A Bittsánszky, G Gyulai, R Malone… - Acta …, 2007 - akjournals.com
As DNA methylation patterns are inherited (‘epigenetic memory’) gsh I transgenic poplar ( Populus × canescens ) clones (11 ggs and 6 Lgl ) were treated with the DNA demethylating …
Number of citations: 7 akjournals.com
G Gyulai, Z Tóth, A Bittsánszky, Z Szabó, G Gullner… - 2008 - real.mtak.hu
Gene expression levels of transgene 35S-gshI (γ-glutamylcysteine synthetase) cloned from E. coli, and the endogenous gene gsh1 of poplar (Populus x canescens) were upregulated …
Number of citations: 6 real.mtak.hu
G Gyulai, Z Tóth, A Bittsánszky… - GENETICALLY … - eprints.stiperdharmawacana.ac.id
Gene expression levels of transgene 35S-gshI (γ-glutamylcysteine synthetase) cloned from E. coli, and the endogenous gene gsh1 of poplar (Populus x canescens) were upregulated …
Number of citations: 0 eprints.stiperdharmawacana.ac.id
G Gyulai, A Bittsánszky, Z Szabó, Z Tóth… - Hungarian Agricultural …, 2015 - cabdirect.org
DNA de-methylating agent DHAC (5, 6-dihydro-5′-azacytidine hydrochloride) was applied (10-4 M for 7 days) for gene reactivation of wild type (WT) and 35S (CaMV)-gshl GM (…
Number of citations: 2 www.cabdirect.org
KS Harris, W Brabant, S Styrchak, A Gall, R Daifuku - Antiviral research, 2005 - Elsevier
We report the activities of a novel nucleoside analog against HIV. This nucleoside (KP-1212) is not a chain terminator but exerts its antiviral effects via mutagenesis of the viral genome. …
Number of citations: 137 www.sciencedirect.com

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